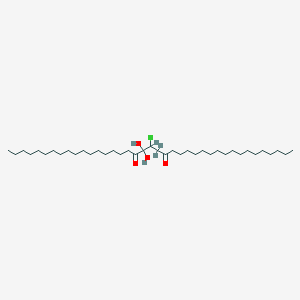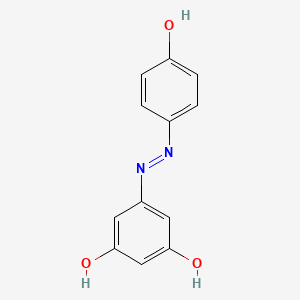
1,3-Distearoyl-2-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Distearoyl-2-chloropropanediol-d5 is a deuterated compound of 1,3-Distearoyl-2-chloropropanediol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Distearoyl-2-chloropropanediol-d5 involves the esterification of stearic acid with 2-chloropropanediol-d5. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1,3-Distearoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Esterification and Transesterification: The ester groups can participate in esterification or transesterification reactions with other alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Esterification and Transesterification: These reactions often use catalysts such as sulfuric acid or sodium methoxide and are conducted at temperatures ranging from 50-150°C.
Major Products
Substitution Reactions: The major products include 1,3-distearoyl-2-hydroxypropanediol-d5 or 1,3-distearoyl-2-aminopropanediol-d5.
Esterification and Transesterification: The products are various esters depending on the alcohol or acid used in the reaction.
科学的研究の応用
1,3-Distearoyl-2-chloropropanediol-d5 has several applications in scientific research:
作用機序
The mechanism of action of 1,3-Distearoyl-2-chloropropanediol-d5 involves its interaction with biological molecules and pathways. The compound can be metabolized to release chloropropanediol, which can then participate in various biochemical reactions. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions with cellular components .
類似化合物との比較
Similar Compounds
1,3-Distearoyl-2-chloropropanediol: The non-deuterated version of the compound.
1,2-Distearoyl-3-chloropropanediol: An isomer with the chlorine atom at a different position.
1,3-Distearoyl-2-hydroxypropanediol: A similar compound with a hydroxyl group instead of a chlorine atom
Uniqueness
1,3-Distearoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in research involving lipid metabolism and the study of chloropropanediol esters .
特性
IUPAC Name |
20-chloro-19,19,20-trideuterio-21,21-dideuteriooxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-YRLSCXEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C([2H])(C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)


![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)



